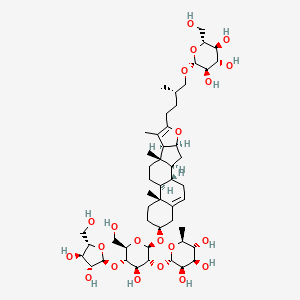

Parisyunnanoside B

描述

Parisyunnanoside B is a natural product belonging to the class of steroidal saponins. It is an active substance of Parisyunnanosides A-D and has been isolated from the plant Paris quadrifolia . The compound has a molecular formula of C50H80O21 and a molecular weight of 1017.20 g/mol . This compound has been found to inhibit the proliferation of human tumor cells in vitro, making it a compound of interest in cancer research .

作用机制

Target of Action

Parisyunnanoside B is a natural product, which is an active substance of Parisyunnanosides A-D . It has been isolated from the plant Paris quadrifolia It has been found to inhibit the proliferation of human tumor cells in vitro .

Mode of Action

It is suggested that its activity may be due to its ability to inhibit protein synthesis through inhibition of ribosomal proteins or interference with rna synthesis

Biochemical Pathways

Given its proposed mode of action, it is likely that it impacts the pathways related to protein synthesis and rna synthesis

Result of Action

This compound has been found to inhibit the proliferation of human tumor cells in vitro . This suggests that it may have potential anti-tumor effects.

Action Environment

As a natural product isolated from the plant paris quadrifolia , it is likely that factors such as temperature, pH, and light could potentially influence its stability and efficacy

生化分析

Biochemical Properties

Parisyunnanoside B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in cellular metabolism, including glycosidases and proteases . These interactions often result in the inhibition of enzyme activity, which can lead to alterations in cellular processes. For instance, this compound has been found to inhibit the activity of glycosidases, leading to the accumulation of glycosylated intermediates within the cell . Additionally, it interacts with membrane proteins, affecting cell signaling pathways and cellular communication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes . It also affects cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound has been observed to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For example, this compound binds to the active site of glycosidases, inhibiting their activity and preventing the breakdown of glycosylated intermediates . This inhibition results in the accumulation of these intermediates, which can trigger cellular stress responses and apoptosis . Additionally, this compound has been shown to activate transcription factors that regulate the expression of pro-apoptotic genes, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in acute cytotoxic effects, including apoptosis and inhibition of cell proliferation . In contrast, long-term exposure can lead to more complex outcomes, such as the development of resistance mechanisms and alterations in cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when evaluating the therapeutic potential of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential cellular processes and the accumulation of toxic intermediates . Threshold effects have also been observed, where a certain dosage is required to achieve significant therapeutic outcomes without causing severe toxicity . These findings underscore the importance of optimizing dosage regimens to maximize the therapeutic benefits of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It has been shown to inhibit key enzymes in glycolysis, leading to a reduction in glycolytic flux and an increase in oxidative phosphorylation . This shift in metabolic pathways can result in altered metabolite levels and changes in cellular energy production . Additionally, this compound interacts with enzymes involved in the biosynthesis of steroidal compounds, affecting the production of essential biomolecules . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane transporters that recognize its steroidal structure . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . It has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These findings suggest that the transport and distribution of this compound are critical determinants of its cellular activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound contains specific motifs that facilitate its localization to the endoplasmic reticulum, where it interacts with glycosidases and other enzymes . Additionally, it has been observed to localize to mitochondria, where it affects cellular metabolism and induces apoptosis . These subcellular localization patterns are essential for understanding the precise mechanisms through which this compound exerts its effects on cellular function .

准备方法

Synthetic Routes and Reaction Conditions: Parisyunnanoside B is typically isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis . The isolation process involves pulverizing the dried rhizomes and extracting them with a mixture of ethanol and water (70:30, v/v) at room temperature . The combined extracts are then concentrated to afford the crude extract . Further purification is achieved using silica gel, ODS silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and optimization of extraction conditions would be essential for efficient production.

化学反应分析

Types of Reactions: Parisyunnanoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

科学研究应用

Parisyunnanoside B has several scientific research applications:

Industry: The compound’s unique structure and biological activity make it a valuable candidate for the development of new pharmaceuticals and therapeutic agents.

相似化合物的比较

Parisyunnanoside B is part of a group of steroidal saponins isolated from Paris polyphylla. Similar compounds include:

- Parisyunnanoside A

- Parisyunnanoside C

- Parisyunnanoside D

- Padelaoside B

- Pinnatasterone

- 20-Hydroxyecdyson

Compared to these compounds, this compound is unique due to its specific trisdesmoside structure, which includes a C-21 β-D-galactopyranose moiety . This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3/t20-,22-,24-,25+,26-,27-,29-,30+,31-,32+,33-,34-,35+,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJHBUPSNWTUHE-VEWPCOCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)